

Reactivity profile of (3-(Dimethylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B151366

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An In-depth Technical Guide on the Reactivity Profile of (3-(Dimethylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile synthetic intermediate that has garnered significant attention in organic synthesis and medicinal chemistry.^[1] As a substituted phenylboronic acid, its reactivity is primarily characterized by the boronic acid moiety, which enables a range of powerful chemical transformations. Its structure, featuring a dimethylcarbamoyl group at the meta-position, modulates its electronic properties and solubility, making it a valuable building block for complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, stability, and core reactivity of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**. It details its principal applications, particularly in the realm of cross-coupling reactions, and offers standardized experimental protocols for its use. The information presented is intended to serve as a critical resource for researchers leveraging this compound in drug discovery, materials science, and advanced organic synthesis.^[1]

Chemical Properties and Stability

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a white to off-white crystalline powder.[1]

Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool (2-8°C), dry, and dark place, sealed under an inert atmosphere to prevent degradation.[1] Like many boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible, and the compound may be sold containing varying amounts of this anhydride form.[2]

Table 2.1: Physicochemical Properties of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**

Property	Value	Reference
CAS Number	373384-14-6	[1][2][3]
Molecular Formula	C ₉ H ₁₂ BNO ₃	[1][3]
Molecular Weight	193.01 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[1]
Purity	Typically ≥97%	[1][3]
IUPAC Name	(3-(dimethylcarbamoyl)phenyl)boronic acid	[3]
Synonyms	3-(Dimethylcarbamoyl)benzeneboronic acid, 3-[(dimethylamino)carbonyl]phenylboronic acid	[1]
Storage Conditions	2-8°C, sealed in dry, dark place	[1][3]

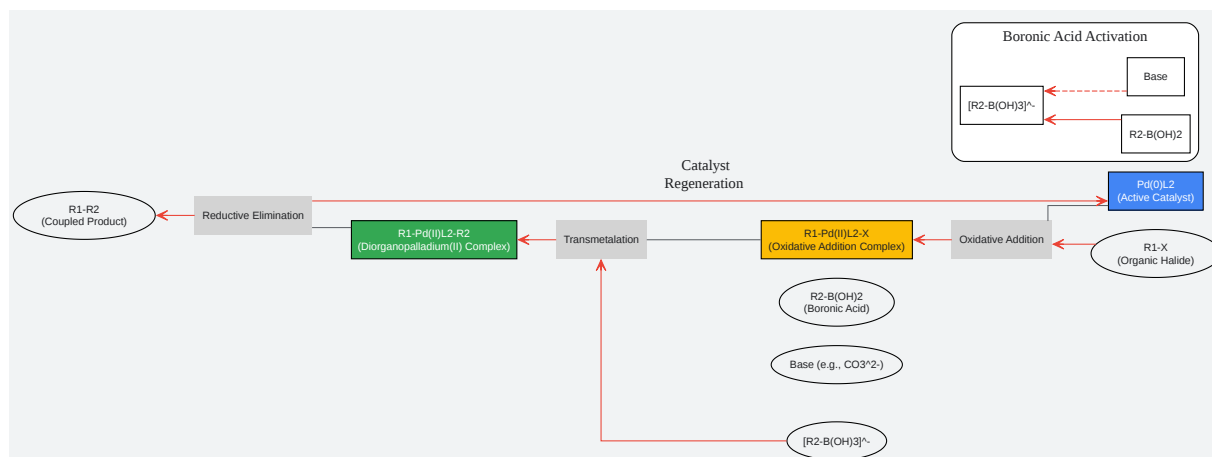
Core Reactivity Profile

The reactivity of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is dominated by the chemistry of the C-B bond and the hydroxyl groups on the boron atom. It is primarily employed in palladium-catalyzed cross-coupling reactions but also participates in other important transformations.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.^{[1][4]} In this reaction, the organoboronic acid acts as the organoboron partner, coupling with an organic halide or triflate in the presence of a palladium catalyst and a base.^{[4][5]} This reaction is fundamental for synthesizing biaryls, conjugated systems, and other complex organic molecules.^{[1][4][6]} The reactivity order for the halide partner is typically $I > Br > OTf \gg Cl$.^[7]

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[4]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Transformations

- Boronate Ester Formation:** Boronic acids readily react with diols in a reversible condensation reaction to form cyclic boronate esters.[1] This reaction is fundamental to the use of boronic acids in sensors for sugars and other polyols, as the formation of the ester can trigger a detectable signal (e.g., fluorescence).[8] It is also a common strategy for protecting the boronic acid moiety or modifying its properties.

- Dehydration to Boroxines: In the solid state or upon heating in solution, **(3-(Dimethylcarbamoyl)phenyl)boronic acid** can undergo intermolecular dehydration to form a six-membered trimeric anhydride called a boroxine.^[6] This equilibrium is an intrinsic aspect of boronic acid chemistry.

Applications in Research and Development

The unique reactivity of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** makes it a crucial component in several areas of chemical science.

- Drug Development: The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies.^[1] The boronic acid group itself is a pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, highlighting the importance of boronic acid-containing scaffolds in modern medicine.^{[9][10]}
- Materials Science: Through polymerization via Suzuki-Miyaura coupling, this reagent is used to prepare advanced materials, novel polymers, and nanomaterials with tailored electronic and physical properties.^[1]
- Analytical Chemistry: It is utilized in the development of analytical methods and sensors for detecting biomolecules that contain diol functionalities.^{[1][8]}

Experimental Protocols

The following section provides a detailed, generalized protocol for a key reaction involving **(3-(Dimethylcarbamoyl)phenyl)boronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the palladium-catalyzed coupling of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** with an aryl halide. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.

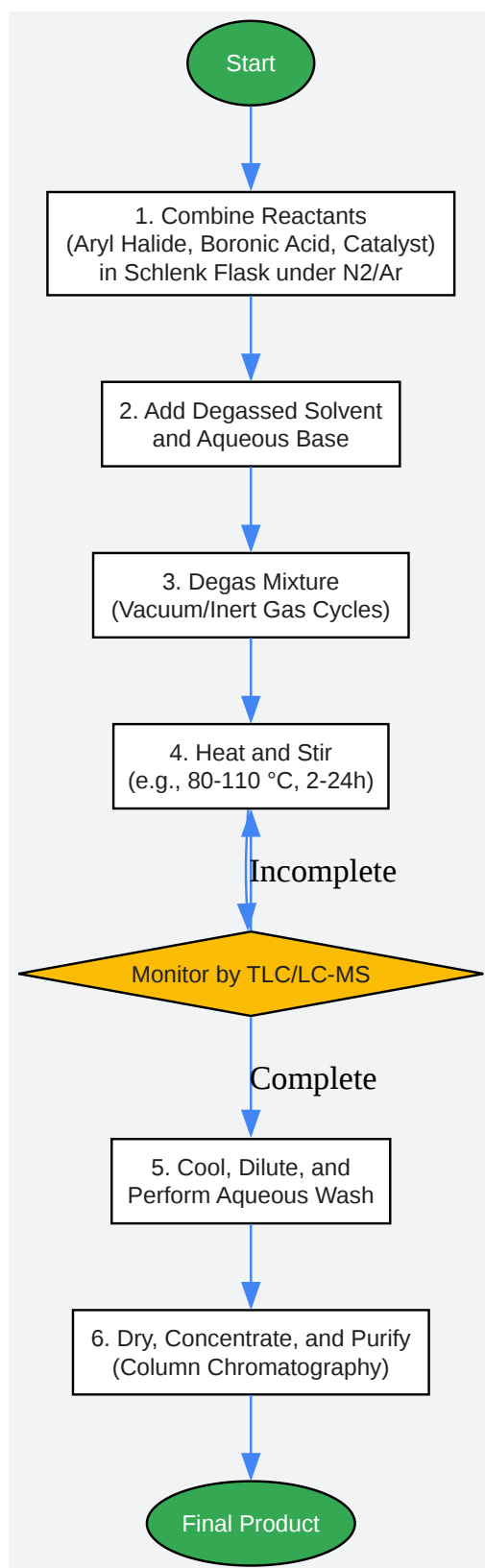
Materials:

- Aryl halide (Ar-X) (1.0 equiv)

- **(3-(Dimethylcarbamoyl)phenyl)boronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
- Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), **(3-(Dimethylcarbamoyl)phenyl)boronic acid** (1.2 equiv), and the palladium catalyst (0.05 equiv).
- **Solvent and Base Addition:** Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). If using an aqueous base, prepare a solution (e.g., 2 M Na₂CO₃) and add it to the reaction mixture (2.0 equiv).[\[11\]](#)
- **Degassing:** Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[\[11\]](#)
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

(3-(Dimethylcarbamoyl)phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Table 6.1: GHS Hazard and Precautionary Statements

Category	Information	Reference
Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

Conclusion

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a highly valuable and versatile reagent. Its reactivity profile is centered on the Suzuki-Miyaura cross-coupling reaction, providing a robust platform for the synthesis of a wide array of complex organic molecules. Its utility as a key

building block in drug discovery, materials science, and analytical chemistry underscores its importance in modern chemical research. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in the laboratory.

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